molecular formula C12H9N B8703113 Azafluorene CAS No. 244-44-0

Azafluorene

Cat. No.: B8703113
CAS No.: 244-44-0
M. Wt: 167.21 g/mol
InChI Key: PFWJFKBTIBAASX-UHFFFAOYSA-N
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Description

Azafluorene is a useful research compound. Its molecular formula is C12H9N and its molecular weight is 167.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

244-44-0

Molecular Formula

C12H9N

Molecular Weight

167.21 g/mol

IUPAC Name

9H-indeno[2,1-b]pyridine

InChI

InChI=1S/C12H9N/c1-2-5-10-9(4-1)8-12-11(10)6-3-7-13-12/h1-7H,8H2

InChI Key

PFWJFKBTIBAASX-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1N=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound is prepared from 2-indanone and propargylamine following a procedure analogous to that described in Step 1 of Intermediates 1 and 2. Yield: 56% of theory; Mass spectrum (ESI+): m/z=168 [M+H]+.
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Intermediates 1
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Yield
56%

Synthesis routes and methods II

Procedure details

4.6 g (25.4 mmole) of 1-azafluoren-9-one was added to a solution of 9 ml (0.28 mole) of hydrazine and 50 ml of diethyleneglycol. Heating was started and the temperature was kept at 100° for 15 minutes, then raised to 195° and kept there for 1 hr. TLC showed the reaction was complete. The reaction solution was cooled to below 100° and poured into 300 ml of ice water. The aqueous phase was saturated with salt and extracted with 8×100 ml ether. The ether was dried with sodium sulfate and evaporated to yield 3.73 g of crude product. This was dissolved in hexane and treated with Magnesol, filtered and evaporated and finally recrystallized from hexane to yield 2.83 g of pure 1-azafluorene.
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4.6 g
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9 mL
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50 mL
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ice water
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300 mL
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reactant
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Magnesol
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Synthesis routes and methods III

Procedure details

Indeno[2,1-b]pyridin-9-one (525 mg, 2.90 mmol), 92 (J. Org. Chem. 51, 2021 (1986)) and 4.5 mL of hydrazine hydrate were combined in a sealed tube and warmed to 180° C. for 16 hours. The resulting mixture was diluted with chloroform and the layers seperated. The organics were dried over sodium sulfate, filtered, and evaporated to dryness. The resulting oil was purified by chromatography on silica gel eluted with 95:5, 93:7, and 90:10 of methylene chloride:ethyl ether. The product fractions were evaporated to dryness to yield the title compound as a yellow solid.
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525 mg
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4.5 mL
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